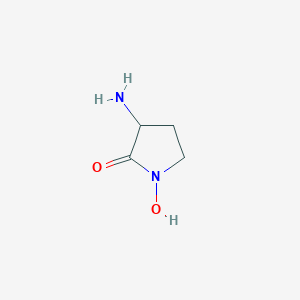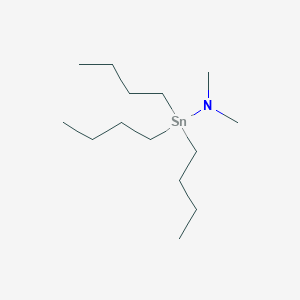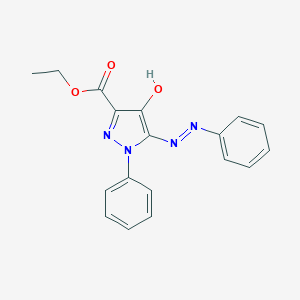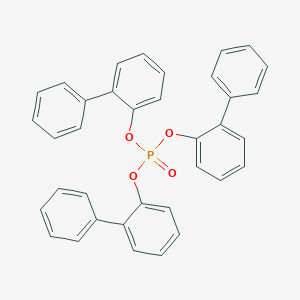
3,6-Diphenyl-2-pyrazinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diphenyl-2-pyrazinol is a pyrazine derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a simple and efficient method and has shown promising results in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 3,6-Diphenyl-2-pyrazinol is not fully understood. However, it has been reported to act as a free radical scavenger, which helps to prevent oxidative damage to cells and tissues. The compound has also been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Several studies have reported the biochemical and physiological effects of 3,6-Diphenyl-2-pyrazinol. The compound has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, hepatocytes, and endothelial cells. It has also been reported to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,6-Diphenyl-2-pyrazinol in lab experiments is its ease of synthesis and availability. The compound is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of using this compound is its poor water solubility, which can make it difficult to use in aqueous-based experiments.
Direcciones Futuras
There are several future directions for research on 3,6-Diphenyl-2-pyrazinol. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another area of interest is its use as a fluorescent probe for detecting metal ions in biological systems. Further studies are also needed to elucidate the mechanism of action of this compound and to optimize its properties for various applications.
In conclusion, 3,6-Diphenyl-2-pyrazinol is a promising compound that has shown potential applications in various fields of scientific research. Its ease of synthesis, stability, and beneficial effects make it an attractive candidate for further investigation. Further studies are needed to fully understand its mechanism of action and to optimize its properties for various applications.
Métodos De Síntesis
The synthesis of 3,6-Diphenyl-2-pyrazinol is a straightforward process that involves the reaction of 2,3-diaminopyrazine with benzil in the presence of a mild acid catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents. This method has been reported to yield high purity and good yields of the compound.
Aplicaciones Científicas De Investigación
3,6-Diphenyl-2-pyrazinol has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. The compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
Número CAS |
1088-34-2 |
|---|---|
Nombre del producto |
3,6-Diphenyl-2-pyrazinol |
Fórmula molecular |
C16H12N2O |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
3,6-diphenyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C16H12N2O/c19-16-15(13-9-5-2-6-10-13)17-11-14(18-16)12-7-3-1-4-8-12/h1-11H,(H,18,19) |
Clave InChI |
YAILYEMDUBVLNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=O)N2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(C(=O)N2)C3=CC=CC=C3 |
Solubilidad |
0.4 [ug/mL] |
Sinónimos |
3,6-Diphenylpyrazin-2(1H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















